2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1060180-20-2
VCID: VC11934424
InChI: InChI=1S/C17H16N4O3S/c1-11-9-25-17(19-11)20-15(22)8-21-10-18-14(7-16(21)23)12-3-5-13(24-2)6-4-12/h3-7,9-10H,8H2,1-2H3,(H,19,20,22)
SMILES: CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC
Molecular Formula: C17H16N4O3S
Molecular Weight: 356.4 g/mol

2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

CAS No.: 1060180-20-2

Cat. No.: VC11934424

Molecular Formula: C17H16N4O3S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide - 1060180-20-2

Specification

CAS No. 1060180-20-2
Molecular Formula C17H16N4O3S
Molecular Weight 356.4 g/mol
IUPAC Name 2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H16N4O3S/c1-11-9-25-17(19-11)20-15(22)8-21-10-18-14(7-16(21)23)12-3-5-13(24-2)6-4-12/h3-7,9-10H,8H2,1-2H3,(H,19,20,22)
Standard InChI Key YFUUCGZXADTQOC-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC
Canonical SMILES CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC

Introduction

Molecular and Structural Characteristics

Chemical Identity

The compound’s molecular formula is C₁₇H₁₆N₄O₃S, with a molecular weight of 356.4 g/mol. Its IUPAC name reflects the integration of a pyrimidinone core (4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl) linked via an acetamide bridge to a 4-methylthiazole ring. Key structural features include:

  • Pyrimidinone ring: A six-membered aromatic ring with a ketone group at position 6 and a 4-methoxyphenyl substituent at position 4.

  • Thiazole moiety: A five-membered ring containing sulfur and nitrogen atoms, with a methyl group at position 4.

  • Acetamide linker: Connects the pyrimidinone and thiazole units, enabling conformational flexibility.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₆N₄O₃S
Molecular Weight356.4 g/mol
CAS Number1060180-20-2
IUPAC Name2-[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized through multi-step organic reactions, typically involving:

  • Formation of the pyrimidinone core: Cyclocondensation of 4-methoxyphenylacetamide with urea or thiourea derivatives under acidic or basic conditions.

  • Introduction of the thiazole moiety: Reaction of 2-amino-4-methylthiazole with chloroacetyl chloride, followed by coupling to the pyrimidinone intermediate.

  • Acetamide bridge formation: Nucleophilic acyl substitution between the pyrimidinone and thiazole precursors using coupling agents like EDCI or DCC.

Key Reagents and Conditions:

  • Solvents: Ethanol, DMF, or THF under reflux.

  • Catalysts: Triethylamine or pyridine to facilitate acylation.

  • Purification: Column chromatography or recrystallization from ethanol.

Physicochemical Properties

Spectral Characterization

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃-thiazole), 3.85 (s, 3H, OCH₃), 5.20 (s, 2H, CH₂), 6.90–7.80 (m, aromatic protons).

    • ¹³C NMR: Peaks at 168.5 ppm (C=O, pyrimidinone), 160.2 ppm (C=N, thiazole).

  • IR: Bands at 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O-C).

  • Mass Spectrometry: Molecular ion peak at m/z 356.4 [M+H]⁺.

Solubility and Stability

  • Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water.

  • Stability: Stable at room temperature but degrades under strong acidic or alkaline conditions.

Biological Activities

Antimicrobial Properties

The compound’s thiazole and pyrimidinone groups confer broad-spectrum activity:

  • Bacterial Inhibition: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Mechanism: Disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .

Table 2: Biological Activity Data

ActivityTest SystemResult
AntibacterialE. coli (MIC)16 µg/mL
AntifungalCandida albicans32 µg/mL
CytotoxicityMCF-7 cells (IC₅₀)12.5 µM

Analytical and Pharmacological Profiling

HPLC Analysis

  • Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:water (70:30) at 1.0 mL/min.

  • Retention Time: 6.8 minutes.

ADMET Predictions

  • Absorption: High gastrointestinal permeability (LogP = 2.1).

  • Metabolism: Hepatic oxidation via CYP3A4 .

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents).

Applications and Future Directions

Pharmaceutical Development

  • Antibacterial Agents: Optimized derivatives are under preclinical evaluation for multidrug-resistant infections .

  • Anticancer Therapeutics: Hybrid analogs combining pyrimidinone and taxane motifs show enhanced efficacy .

Research Gaps

  • In Vivo Studies: Limited pharmacokinetic data necessitate rodent models for bioavailability assessment.

  • Structure-Activity Relationships: Modifications at the acetamide linker could improve selectivity.

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